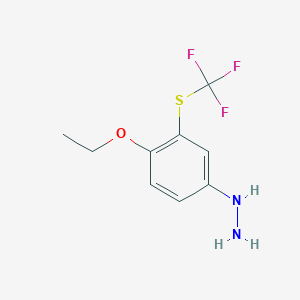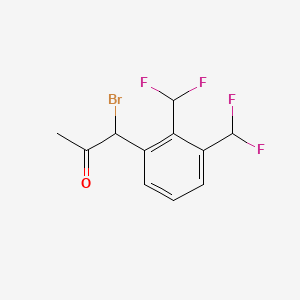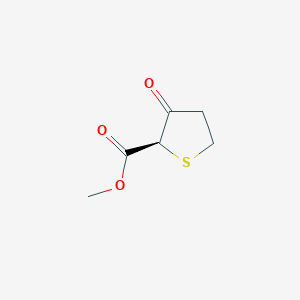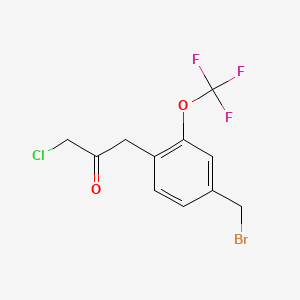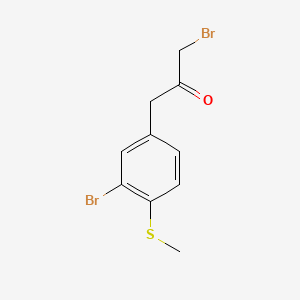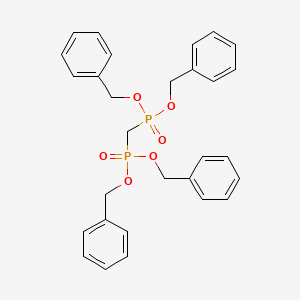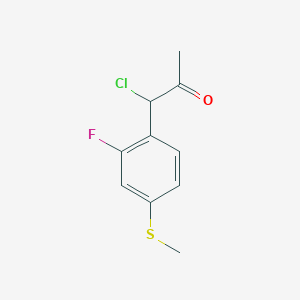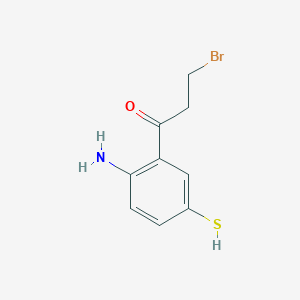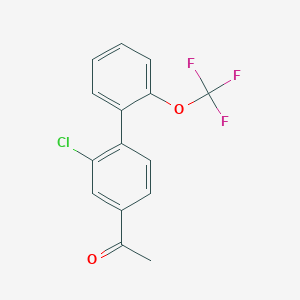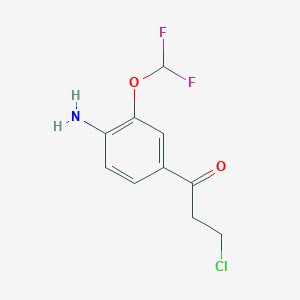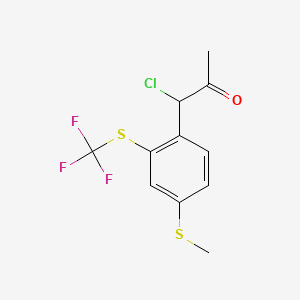
1-Chloro-1-(4-(methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(4-(methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound that features a chloro group, a methylthio group, and a trifluoromethylthio group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-(methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis could begin with a substituted benzene derivative.
Functional Group Introduction: Introduction of the methylthio and trifluoromethylthio groups through nucleophilic substitution reactions.
Chlorination: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus trichloride.
Final Assembly: The final step might involve coupling the intermediate compounds under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1-(4-(methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution of the chloro group could yield various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration as a lead compound for drug development due to its unique structural features.
Industry: Use in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(4-(methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-1-(4-methylthio)phenyl)propan-2-one: Lacks the trifluoromethylthio group.
1-Chloro-1-(4-(trifluoromethylthio)phenyl)propan-2-one: Lacks the methylthio group.
1-Chloro-1-(4-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one: Has a trifluoromethyl group instead of a trifluoromethylthio group.
Uniqueness
The presence of both methylthio and trifluoromethylthio groups in 1-Chloro-1-(4-(methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one makes it unique compared to similar compounds. These groups can impart distinct electronic and steric properties, influencing the compound’s reactivity and interactions.
Propriétés
Formule moléculaire |
C11H10ClF3OS2 |
|---|---|
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
1-chloro-1-[4-methylsulfanyl-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3OS2/c1-6(16)10(12)8-4-3-7(17-2)5-9(8)18-11(13,14)15/h3-5,10H,1-2H3 |
Clé InChI |
YYXPWEKLLPNBSD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=C(C=C1)SC)SC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


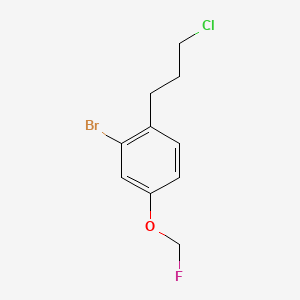
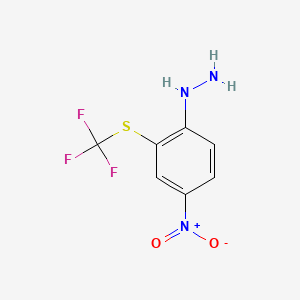
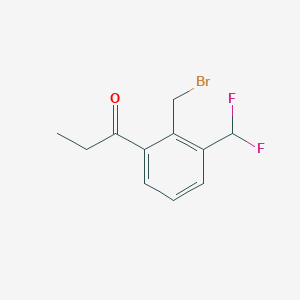
![2-[5-Chloro-4-(difluoromethyl)-2-methoxy-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14061571.png)
